molecular formula C13H26N4 B11748550 [3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

[3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748550
M. Wt: 238.37 g/mol
InChI Key: ZNMDOAUMMNSDLV-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group attached to a propyl chain, which is further connected to a dimethylpyrazolylmethyl group. The presence of both amine and pyrazole functionalities makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-dimethyl-1H-pyrazole, which is then alkylated with a suitable halide to introduce the propyl chain. The resulting intermediate is then reacted with diethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides. Reduction : Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative. Substitution : The presence of the amine group makes it susceptible to nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the amine group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical assays.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its unique structure allows for the modulation of biological pathways, making it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its versatility makes it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to cross cell membranes and interact with intracellular targets further enhances its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    [3-(dimethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with dimethylamino instead of diethylamino group.

    [3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with 1,3-dimethylpyrazole instead of 1,4-dimethylpyrazole.

    [3-(diethylamino)propyl][(1,4-dimethyl-1H-imidazol-5-yl)methyl]amine: Similar structure but with imidazole ring instead of pyrazole.

Uniqueness

The uniqueness of [3-(diethylamino)propyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both diethylamino and dimethylpyrazole groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-5-17(6-2)9-7-8-14-11-13-12(3)10-15-16(13)4/h10,14H,5-9,11H2,1-4H3

InChI Key

ZNMDOAUMMNSDLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=C(C=NN1C)C

Origin of Product

United States

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